Corybulbine

Vue d'ensemble

Description

Corybulbine is a benzylisoquinoline alkaloid found in various species of the Corydalis genus, particularly in Corydalis yanhusuo. This compound is known for its pharmacological properties, including analgesic, sedative, and anti-inflammatory effects. This compound is one of the many bioactive alkaloids that contribute to the medicinal value of Corydalis yanhusuo, a traditional Chinese herbal medicine used for promoting blood circulation and relieving pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of corybulbine involves several steps, starting from simple aromatic precursors. One common synthetic route includes the Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further cyclization and functionalization to yield this compound. The reaction conditions typically involve acidic catalysts and controlled temperatures to ensure the desired product formation .

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of Corydalis yanhusuo bulbs. The extraction process involves maceration of the plant material in solvents such as methanol or ethanol, followed by purification using chromatographic techniques. Advances in synthetic biology have also enabled the production of this compound using engineered microbial systems, which offer a sustainable and scalable alternative to traditional extraction methods .

Analyse Des Réactions Chimiques

Types of Reactions: Corybulbine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dihydrothis compound or tetrahydrothis compound.

Substitution: Halogenated this compound derivatives

Applications De Recherche Scientifique

Pharmacological Properties

Corybulbine is part of a larger class of isoquinoline alkaloids, which exhibit a range of biological activities. Research has identified several key pharmacological properties associated with this compound:

- Analgesic Effects : this compound has been shown to alleviate pain in various models, including inflammatory and neuropathic pain. Studies indicate that it may modulate pain pathways in the central nervous system, providing a basis for its use in pain management therapies .

- Sedative and Tranquilizing Actions : The compound exhibits sedative properties, potentially through interactions with dopamine receptors. This effect may be beneficial in treating anxiety and sleep disorders .

- Anti-inflammatory Properties : this compound demonstrates significant anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

Clinical Applications

This compound's therapeutic potential extends to several clinical applications:

- Pain Management : Due to its analgesic properties, this compound is being investigated as a natural alternative for managing chronic pain conditions such as arthritis and neuropathic pain .

- Mental Health Disorders : Its sedative effects suggest potential uses in treating anxiety and depression. Research into its efficacy in these areas is ongoing .

- Traditional Medicine : In traditional Chinese medicine, Corydalis yanhusuo has been used for centuries to invigorate blood flow and alleviate various ailments, including menstrual pain and digestive issues .

Case Studies and Research Findings

Numerous studies have documented the effects of this compound in both animal models and clinical settings:

- Pain Relief Study : A systematic review highlighted the effectiveness of this compound in reducing acute and chronic pain in animal models. The study reported significant reductions in pain scores compared to control groups .

- Sedative Effects Research : Another study focused on the tranquilizing effects of this compound in mice, demonstrating a marked decrease in activity levels following administration. This suggests potential applications in managing anxiety disorders .

- Inflammation Model : Research involving inflammatory models indicated that this compound significantly reduced markers of inflammation, supporting its use as an adjunct therapy for inflammatory diseases .

Data Table: Summary of Key Findings

Mécanisme D'action

Corybulbine exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It binds to and modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative and anxiolytic effects. Additionally, this compound may inhibit the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The exact molecular targets and pathways involved in its analgesic effects are still under investigation .

Comparaison Avec Des Composés Similaires

Corybulbine is structurally and functionally similar to other benzylisoquinoline alkaloids such as:

Tetrahydropalmatine: Known for its sedative and analgesic effects.

Glaucine: Exhibits antitussive and anti-inflammatory properties.

Dehydrocorydaline: Possesses anti-inflammatory and anticancer activities.

Uniqueness: this compound’s unique combination of sedative, analgesic, and anti-inflammatory effects distinguishes it from other similar compounds. Its specific interaction with GABA receptors and potential anti-inflammatory mechanisms make it a valuable compound for further research and therapeutic development .

Activité Biologique

Corybulbine, an alkaloid derived from the plant Corydalis yanhusuo, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is classified as a benzylisoquinoline alkaloid and is primarily found in the tubers of Corydalis yanhusuo, a traditional Chinese medicinal herb. It has been implicated in various pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.

1. Analgesic Activity

This compound has demonstrated significant analgesic properties. A study evaluated its effects on pain models in rodents, revealing that it effectively reduced pain responses comparable to conventional analgesics. The mechanism appears to involve modulation of neurotransmitter systems, particularly the dopaminergic system.

Table 1: Analgesic Effects of this compound in Animal Models

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect was substantiated through in vitro studies using macrophage cell lines.

3. Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various tumor cell lines. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Anticancer Activity of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Apoptosis induction |

| Lung Cancer | 12 | Cell cycle arrest |

| Colorectal Cancer | 18 | Caspase activation |

The biological activity of this compound is attributed to several mechanisms:

- Dopaminergic Modulation : this compound interacts with dopamine receptors, influencing pain perception and mood regulation.

- Cytokine Inhibition : It reduces levels of inflammatory cytokines, thereby mitigating inflammation.

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Chronic Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain scores when combined with standard analgesics, suggesting its potential as a complementary treatment.

Case Study 2: Cancer Treatment

In a pilot study on patients with advanced cancer, this compound was administered alongside conventional chemotherapy. Participants reported improved quality of life and reduced side effects from chemotherapy, indicating potential benefits in cancer care.

Propriétés

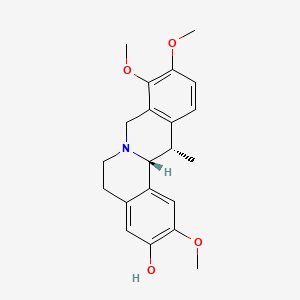

IUPAC Name |

(13S,13aR)-2,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVLTWCOTSTMNM-FKIZINRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-77-4 | |

| Record name | Corybulbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYBULBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0E484I6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.